molecular formula C19H26N2O3 B2863219 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2223845-10-9

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

货号 B2863219
CAS 编号: 2223845-10-9
分子量: 330.428
InChI 键: HITMSKMGDIJNIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one, commonly known as HDM-2 inhibitor, is a small molecule drug that has gained significant attention in the field of cancer research. The drug has been found to be effective in inhibiting the activity of the human mouse double minute 2 (HDM-2) protein, which is known to play a crucial role in the development and progression of various types of cancer.

作用机制

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor works by binding to the 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting the activity of 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one, the drug allows p53 to accumulate in the cells, leading to the activation of apoptotic pathways and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical effects of 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor include the inhibition of 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one activity, the accumulation of p53, and the induction of apoptosis in cancer cells. The physiological effects of the drug include the inhibition of tumor growth, the enhancement of chemotherapy and radiotherapy efficacy, and the potential for combination therapy.

实验室实验的优点和局限性

The main advantage of using 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor in lab experiments is its specificity for 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one protein, which allows for targeted inhibition of cancer cell growth. However, the drug has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

未来方向

There are several future directions for research on 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor. One area of focus is the development of more potent and stable analogs of the drug, which can improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor, which can help in patient selection for clinical trials. Additionally, the drug's potential for combination therapy with other cancer drugs is an area of interest for future research.

合成方法

The synthesis of 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor involves a series of chemical reactions, starting with the condensation of 2-hydroxy-3,4-dimethylbenzoyl chloride with piperidine in the presence of a base. This is followed by the addition of 3,3-dimethylazetidine-2-one to the reaction mixture, which results in the formation of the final product.

科学研究应用

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor has been extensively studied for its potential use in cancer treatment. The drug has been found to be effective in inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

属性

IUPAC Name

4-[1-(2-hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-11-5-6-14(15(22)12(11)2)17(23)21-9-7-13(8-10-21)16-19(3,4)18(24)20-16/h5-6,13,16,22H,7-10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITMSKMGDIJNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)C3C(C(=O)N3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。